Enhanced Lipophilicity (cLogP) Over Mono-Bromo and Non-Brominated Analogs
The target compound incorporates two bromine substituents (quinoline 6-position and 2-phenyl 4-position), whereas its closest commercially available analog, 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate (Sigma L205737), carries only a single bromine at the quinoline 6-position. Computed XLogP3 values for the corresponding parent carboxylic acids demonstrate that the dual-bromine scaffold (4.8) is 0.7 log units more lipophilic than the mono-bromo scaffold (4.1) [1]. This difference, when extrapolated to the 2-oxoethyl esters, predicts a meaningful increase in membrane permeability and hydrophobic target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) of parent carboxylic acid scaffolds |
|---|---|
| Target Compound Data | Parent acid: 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid; XLogP3 = 4.8 |
| Comparator Or Baseline | 6-bromo-2-phenylquinoline-4-carboxylic acid (mono-bromo analog parent acid); XLogP3 = 4.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (target scaffold more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane diffusion and intracellular target access, making the dual-bromine compound preferable for cell-based screening campaigns where penetration is a limiting factor.
- [1] PubChem. Computed Properties: 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (CID 1223599) XLogP3-AA = 4.8; 6-Bromo-2-phenylquinoline-4-carboxylic acid (CID 208775) XLogP3-AA = 4.1. View Source
